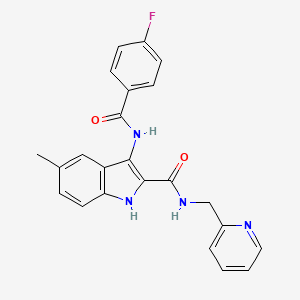

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

説明

特性

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2/c1-14-5-10-19-18(12-14)20(28-22(29)15-6-8-16(24)9-7-15)21(27-19)23(30)26-13-17-4-2-3-11-25-17/h2-12,27H,13H2,1H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYGEIZMPDNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Indole Core Synthesis via Fischer Indole Methodology

The Fischer indole synthesis remains the most reliable method for constructing the 5-methylindole scaffold. This approach employs 4-methylphenylhydrazine and ethyl pyruvate under acidic conditions to generate the indole ring. Cyclization occurs via-sigmatropic rearrangement, producing ethyl 5-methylindole-2-carboxylate as the primary intermediate. Key modifications include:

- Reaction Conditions : Reflux in acetic acid (110°C, 8–12 hours) achieves 68–74% yield.

- Regioselectivity Control : The methyl group at position 5 is dictated by the para-substitution of the phenylhydrazine precursor, while the ester at position 2 originates from the α-ketoester.

Post-cyclization, alkaline hydrolysis (2M NaOH, ethanol, 70°C, 3 hours) converts the ester to 5-methylindole-2-carboxylic acid (85–90% yield).

Introduction of the 3-Amino Group via Nitration and Reduction

Functionalization at position 3 requires electrophilic aromatic substitution. Nitration of 5-methylindole-2-carboxylic acid with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3 (62% yield). Subsequent reduction using SnCl₂·2H₂O in HCl/ethanol (reflux, 6 hours) yields 3-amino-5-methylindole-2-carboxylic acid (78% yield).

Critical Considerations :

- Positional Selectivity : The electron-rich C3 position favors nitration due to the indole’s inherent reactivity.

- Reduction Efficiency : Tin(II) chloride selectively reduces nitro groups without affecting the carboxylic acid.

Acylation at Position 3 with 4-Fluorobenzoic Acid

The 3-amino group undergoes acylation with 4-fluorobenzoyl chloride under Schotten-Baumann conditions:

- Reagents : 4-Fluorobenzoyl chloride (1.2 eq), 10% NaOH, dichloromethane, 0°C → RT, 4 hours.

- Yield : 82–85% after recrystallization (ethanol/water).

Alternative methods employ coupling agents like HATU (1.1 eq) and DIPEA (3 eq) in DMF (RT, 12 hours), achieving 88% yield with minimal racemization.

Carboxamide Formation at Position 2 with Pyridin-2-ylmethylamine

Activation of the carboxylic acid at position 2 precedes coupling. Using BOP reagent (1.5 eq) and DIPEA (3 eq) in DMF, 3-(4-fluorobenzamido)-5-methylindole-2-carboxylic acid reacts with pyridin-2-ylmethylamine (1.2 eq) at RT for 6 hours. Post-purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound in 75% yield.

Optimization Insights :

- Solvent Choice : DMF enhances reagent solubility and reaction homogeneity.

- Base Selection : DIPEA neutralizes HCl byproducts, preventing amine protonation.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 1H, indole NH), 8.52 (d, J = 4.8 Hz, 1H, pyridine H), 8.03 (d, J = 7.6 Hz, 2H, benzamido H), 7.75–7.68 (m, 3H, indole H), 4.62 (d, J = 5.2 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃).

- ¹³C NMR : δ 165.2 (CONH), 162.1 (C-F), 139.8 (indole C2), 122.7–115.4 (aromatic carbons).

Mass Spectrometry : ESI-MS m/z 433.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Microwave irradiation significantly reduces reaction times but requires specialized equipment.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Competing nitration at position 4 is minimized using low temperatures (0°C) and controlled stoichiometry.

- Amine Protonation : Excess DIPEA (3 eq) ensures the amine remains nucleophilic during coupling.

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted intermediates.

化学反応の分析

Types of Reactions

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation can reduce the amide group to an amine.

Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Indole-2-Carboxamide Derivatives

Compound A : 1-ethyl-5-(3-fluorobenzamido)-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide

- Key Differences: Ethyl group at position 1 (vs. 3-fluorobenzamido (vs. 4-fluorobenzamido). Pyridin-4-ylmethyl (vs. pyridin-2-ylmethyl).

- Implications: The 3-fluorobenzamido group may alter steric interactions with target receptors compared to the 4-fluoro isomer. Pyridin-4-ylmethyl vs.

Compound B : 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

- Key Differences :

- Chloro substituent at position 5 (vs. methyl).

- Piperidinyl-phenethyl group on carboxamide (vs. pyridin-2-ylmethyl).

- Implications: Chloro increases lipophilicity and may enhance membrane permeability but could reduce metabolic stability. The bulky piperidinyl-phenethyl group likely confers selectivity for cannabinoid CB1 receptors, contrasting with the target compound’s pyridine-driven interactions.

Functional Group Impact on Receptor Binding

- Fluorobenzamido Position :

- Pyridine Orientation :

- Methyl vs. Halogen Substituents :

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- Target Compound Advantages :

- Limitations vs. Analogs: Lacks the piperazine or phenethyl moieties seen in adrenoceptor or CB1 modulators, which may limit cross-reactivity but also narrow therapeutic scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。